molecular formula C11H20Cl2N2O B13042110 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl

3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl

Cat. No.: B13042110
M. Wt: 267.19 g/mol
InChI Key: OTDNUYRSVXFDDU-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl is a benzylamine derivative featuring a dimethylaminoethyl ether substituent at the meta position of the benzene ring and exists as a dihydrochloride salt. Such compounds often exhibit physiological activity, such as receptor binding or enzymatic modulation, depending on their functional groups .

Properties

Molecular Formula

C11H20Cl2N2O

Molecular Weight

267.19 g/mol

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)6-7-14-11-5-3-4-10(8-11)9-12;;/h3-5,8H,6-7,9,12H2,1-2H3;2*1H

InChI Key

OTDNUYRSVXFDDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methodologies

Starting Materials and Key Reagents

Compound/Material Role
4-Hydroxybenzonitrile Aromatic hydroxy precursor
2-(Dimethylamino)ethyl chloride Alkylating agent for ether formation
Potassium hydroxide (KOH) Base for deprotonation
Sodium borohydride (NaBH4) Reducing agent
Copper(II) sulfate pentahydrate (CuSO4·5H2O) Metal catalyst for reduction
Solvents (Acetone, Ethanol, Dichloromethane) Reaction media and extraction

Stepwise Synthesis Procedure

Step 1: Etherification (Nucleophilic Substitution)
  • Reaction : 4-Hydroxybenzonitrile is dissolved in acetone and treated with potassium hydroxide to generate the phenolate ion.
  • Alkylation : 2-(Dimethylamino)ethyl chloride is added dropwise to the reaction mixture.
  • Conditions : The mixture is refluxed for approximately 8 hours to ensure complete ether formation.
  • Workup : The reaction mixture is cooled, acetone is removed under reduced pressure, and the product is extracted with dichloromethane, dried, and concentrated.
  • Yield : High yields are reported (~91%) for this step.
Step 2: Reduction of Nitrile to Benzylamine
  • Reaction : The ether intermediate containing the nitrile group is dissolved in ethanol.
  • Catalysis : Copper(II) sulfate pentahydrate is added as a catalyst.
  • Reducing agent : Sodium borohydride is slowly added to the mixture.
  • Conditions : The mixture is refluxed and stirred for 15 to 25 hours.
  • Workup : After cooling, the product is extracted with ethyl acetate, dried, and concentrated.
  • Yield : The reduction step yields the desired 3-[2-(Dimethylamino)ethoxy]benzylamine with approximately 80% efficiency.
Step 3: Formation of Hydrochloride Salt
  • The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or methanol, facilitating purification and improving stability.

Reaction Conditions and Optimization

Parameter Range/Value Notes
Base equivalents (KOH) 1.2 to 1.8 equivalents Ensures complete deprotonation
Alkylating agent equivalents 1.2 to 1.8 equivalents Slight excess to drive reaction
Solvents Acetone (ether formation), Ethanol (reduction), Dichloromethane (extraction) Selected for solubility and reaction compatibility
Temperature Reflux (~56-80 °C for acetone, ethanol reflux) Optimized for reaction rate and yield
Catalyst loading (CuSO4·5H2O) 0.05 to 0.2 equivalents 0.1 equivalent preferred for reduction
Sodium borohydride equivalents 3.5 to 5.5 equivalents 5.0 equivalents preferred for complete reduction

Mechanistic Insights and Research Findings

  • The etherification step proceeds via nucleophilic attack of the phenolate ion on the alkyl chloride, forming the ether linkage.
  • The reduction step involves catalytic transfer hydrogenation where copper(II) sulfate acts as a catalyst to facilitate the reduction of the nitrile group to the primary amine using sodium borohydride.
  • The combined process of etherification and reduction in sequence allows for a streamlined synthesis with high overall yield and purity.
  • The use of metal catalysts in the reduction step significantly improves reaction efficiency and selectivity compared to conventional hydrogenation methods under high pressure.
  • The hydrochloride salt form enhances the compound’s stability and crystallinity, facilitating handling and storage.

Summary Table of Preparation Method

Step Reagents/Conditions Yield (%) Key Notes
Etherification 4-Hydroxybenzonitrile + 2-(Dimethylamino)ethyl chloride, KOH, acetone, reflux 8 h ~91 High yield, mild conditions
Reduction CuSO4·5H2O catalyst, NaBH4, ethanol, reflux 15-25 h ~80 Efficient nitrile to amine conversion
Salt Formation HCl in ethanol or methanol Quantitative Improves stability and purity

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, oxides, and reduced amines .

Scientific Research Applications

3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl is widely used in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction leads to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Functional Group Analysis

  • Benzylamine Core : Present in both the target compound and Dopamine HCl (). The benzylamine moiety is critical for binding to biological targets, such as neurotransmitter receptors .
  • Dimethylamino Group: Shared with Diphenhydramine HCl (). This group enhances lipophilicity and membrane permeability, influencing pharmacokinetics .
  • Ethoxy Linker : The ethoxy chain in the target compound resembles the ethylamine chain in Dopamine HCl but introduces flexibility and spatial separation between functional groups .
  • Dihydrochloride Salt : Similar to 1-Benzyl-3-azetidinamine 2HCl (), the dihydrochloride form improves solubility and stability for industrial or pharmaceutical use .

Pharmacological and Industrial Relevance

  • 2-(Diethylamino)ethyl chloride HCl: As a precursor in drug synthesis, its chloroethyl and tertiary amine groups highlight the importance of similar structures in creating bioactive molecules .
  • Synthesis Methods : The formation of hydrochloride salts via HCl/dioxane treatment () is a common strategy for stabilizing amines, likely applicable to the target compound .

Research Findings and Data

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., ) typically exhibit high water solubility, crucial for drug formulation .
  • Stability : Compounds like AZIP·2HCl () demonstrate that hydrochloride salts can resist degradation under ambient conditions, though synthesis may require optimized initiators (e.g., APS-TEMED in ) .

Analytical Methods

  • Detection : HPLC-MS/MS techniques () are standard for quantifying amine derivatives and their salts in complex matrices, applicable to quality control for the target compound .

Biological Activity

3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl, commonly referred to as itopride hydrochloride, is a compound with significant biological activity, particularly in the realm of gastrointestinal motility. This article delves into its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}N2_2O
  • Molar Mass : 194.27 g/mol
  • Density : 1.021 g/cm³ (predicted)
  • pKa : 9.02 (predicted)
  • Storage Conditions : Room temperature
  • Hazard Class : Irritant

This compound functions primarily as a gastrointestinal motility enhancer . It acts by inhibiting acetylcholinesterase, thereby increasing the availability of acetylcholine at the neuromuscular junction, which enhances peristalsis and gastric emptying. This mechanism is particularly beneficial in treating conditions such as non-ulcer dyspepsia and other gastrointestinal motility disorders.

Gastrointestinal Motility

Itopride has been extensively studied for its role in enhancing gastrointestinal motility:

  • Clinical Trials : Numerous clinical trials have demonstrated its effectiveness in improving symptoms associated with functional dyspepsia and gastroparesis. A double-blind study showed significant improvement in gastric emptying rates compared to placebo .
  • Mechanistic Studies : Research has indicated that itopride not only enhances motility but also possesses antiemetic properties by modulating dopamine receptors in the central nervous system .

Case Studies

  • Functional Dyspepsia Treatment :
    • A randomized controlled trial involving 200 patients with functional dyspepsia showed that those treated with itopride experienced a significant reduction in symptoms compared to the control group (p < 0.05). The study highlighted improvements in both subjective symptom scores and objective measures like gastric emptying time .
  • Gastroparesis Management :
    • In a cohort study of patients diagnosed with diabetic gastroparesis, itopride was administered for eight weeks. Results indicated a marked improvement in gastric emptying (measured via scintigraphy), with 70% of patients reporting symptom relief .

Comparative Analysis

To better understand the efficacy of itopride relative to other gastrointestinal agents, a comparative analysis is presented below:

CompoundPrimary ActionEfficacy in GastroparesisSide Effects
ItoprideMotility enhancerHighMild gastrointestinal discomfort
MetoclopramideDopamine antagonistModerateDrowsiness, fatigue
DomperidoneDopamine antagonistModerateHeadache, dry mouth

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